5-(2-Benzyloxyphenyl)-2-methoxynicotinic acid
CAS No.: 1261892-47-0
Cat. No.: VC11799895
Molecular Formula: C20H17NO4
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261892-47-0 |
|---|---|
| Molecular Formula | C20H17NO4 |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 2-methoxy-5-(2-phenylmethoxyphenyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C20H17NO4/c1-24-19-17(20(22)23)11-15(12-21-19)16-9-5-6-10-18(16)25-13-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,22,23) |
| Standard InChI Key | NESUMASPNUMEEJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)O |
| Canonical SMILES | COC1=C(C=C(C=N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)O |
Introduction
5-(2-Benzyloxyphenyl)-2-methoxynicotinic acid is a synthetic organic compound with a molecular formula of C20H17NO4 and a molecular weight of 335.4 g/mol . This compound belongs to the class of nicotinic acid derivatives, which are known for their diverse biological activities, including anti-inflammatory and antioxidant properties. The presence of a benzyloxy group and a methoxy group attached to the phenyl and nicotinic acid moieties, respectively, suggests potential applications in pharmaceutical and chemical research.
Synthesis and Preparation
The synthesis of 5-(2-Benzyloxyphenyl)-2-methoxynicotinic acid typically involves multi-step organic reactions. Although specific synthesis protocols for this compound are not widely documented, similar compounds are often prepared through condensation reactions involving nicotinic acid derivatives and phenolic compounds. The use of protecting groups and catalysts may be necessary to ensure high yields and purity.
Biological and Chemical Activities
While specific biological activities of 5-(2-Benzyloxyphenyl)-2-methoxynicotinic acid have not been extensively reported, compounds with similar structures often exhibit antioxidant, anti-inflammatory, or antimicrobial properties. The presence of a methoxy group on the nicotinic acid ring and a benzyloxy group on the phenyl ring could influence its interaction with biological targets.
Potential Applications
Given its structural features, 5-(2-Benzyloxyphenyl)-2-methoxynicotinic acid may have potential applications in:
-
Pharmaceutical Research: As a precursor or intermediate in the synthesis of drugs with specific biological activities.
-
Chemical Synthesis: As a building block for more complex molecules with tailored properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume